molecular formula C10H11NO2 B014958 (E)-ethyl 3-(pyridin-3-yl)acrylate CAS No. 59607-99-7

(E)-ethyl 3-(pyridin-3-yl)acrylate

Cat. No. B014958
CAS RN: 59607-99-7
M. Wt: 177.2 g/mol
InChI Key: PIEQSBWGIODYPE-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions that are chemoselective, allowing for the efficient creation of a library of polysubstituted pyrroles and tetrahydropyridines under solvent- and catalyst-free conditions using the grinding method. This approach is highlighted by the selective formation of pyrrole or tetrahydropyridines based on the substitution of the N-aryl of ethyl (E)-3-(4-arylamino) acrylates, indicating a versatile methodology for synthesizing compounds like "(E)-ethyl 3-(pyridin-3-yl)acrylate" (Dhinakaran, Padmini, & Bhuvanesh, 2016).

Molecular Structure Analysis

A detailed analysis of the molecular structure, utilizing spectroscopic techniques and theoretical approaches such as DFT and QTAIM, reveals insights into the compound's stability, electronic properties, and intermolecular interactions. These studies are crucial for understanding the reactivity and potential applications of the compound in further chemical syntheses and material science applications.

Chemical Reactions and Properties

The compound exhibits a strong electrophilic nature as evidenced by its global electrophilicity index. It participates in various chemical reactions, including domino Knoevenagel condensation and Michael addition, followed by intramolecular cyclization. These reactions demonstrate the compound's versatility in forming complex structures and its potential as a precursor in organic synthesis (Singh et al., 2013).

Scientific Research Applications

  • Chemoselective Synthesis of Polysubstituted Pyrroles and Tetrahydropyridines : Ethyl (E)-3-(pyridin-3-yl)acrylate is used in the chemoselective synthesis of polysubstituted pyrroles and tetrahydropyridines through one-pot, multicomponent reactions under solvent- and catalyst-free conditions using the grinding method (Dhinakaran, Padmini, & Bhuvanesh, 2016).

  • Formation of Pyridine Rings and Functionalized Naphthoquinolines : It is also used for forming 4-dialkylamino-2-chlorinated pyridine rings and 2-functionalized 4-dialkylamino- or 4-alkylaminonaphtho[2,3-h]quinoline-7,12-diones (Barabanov, Fedenok, & Shvartsberg, 1998).

  • Synthesis of Novel Polyfunctional Pyrazolyl-Substituted and Pyrazolofused Pyridines : Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate is employed for the facile one-pot synthesis of these compounds (Latif, Rady, & Döupp, 2003).

  • Development of Ethyl 1-oxo-1,2dihydro-pyrimido[1,6a]benzimidazoles : Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate is used for a mild, efficient solvent-free preparation of these compounds (Meziane, Rahmouni, Bazureau, & Hamelin, 1998).

  • Anticancer Activity : The E, E isomers of this compound display higher quantum efficiency and longer fluorescent lifetime, showing eminent anticancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).

  • Synthesis of Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl Compounds : (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate is used for this purpose (Gomha & Farghaly, 2011).

  • Reactions with Glutathione and Protein : Ethyl acrylate reacts with glutathione and protein to form 3-(glutathion-S-yl)ethylpropionate and covalently bound protein adducts, respectively (Potter & Tran, 1992).

  • Crystal Structure Analysis : The crystal structure of poly(E)-3-(3-(carboxymethoxy)phenyl)acrylic acid shows helical chains connected to Co metal (Zhao, Li, Kang, & Wen, 2016).

Safety And Hazards

“(E)-ethyl 3-(pyridin-3-yl)acrylate” is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This suggests it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl (E)-3-pyridin-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEQSBWGIODYPE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905036
Record name Ethyl-3-pyridine acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 3-(pyridin-3-yl)acrylate

CAS RN

28447-17-8
Record name Ethyl-3-pyridine acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Kumar - 2015 - 210.212.36.82
Antibiotics are an important tool for humanity to counter the threat posed by the microbial diseases. With the significant developments in chemistry and medicine, scientists have been …
Number of citations: 2 210.212.36.82
W Li, J Li, M Lin, S Wacharasindhu… - The Journal of …, 2007 - ACS Publications
Dimethyl sulfoxide (DMSO) efficiently causes the reductive elimination of 3-aryl 2,3-dibromopropanoates to cinnamates with good yield. With 3-phenyl 2,3-dihalopropanoates, …
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
BC Gay - 2012 - conservancy.umn.edu
Cyclic Enaminones: Synthons for Piperidine Containing Natural Products and Natural Product Analogs. Cyclic enaminones are important synthetic intermediates for the preparation of …
Number of citations: 1 conservancy.umn.edu

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